molecular formula C7H14ClNO2 B2759433 Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride CAS No. 2231663-54-8

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride

Cat. No.: B2759433
CAS No.: 2231663-54-8
M. Wt: 179.64
InChI Key: DEFMSHLXCSNVHM-KYOXOEKESA-N
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Description

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride: is a chemical compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol . It is a white to yellow solid that is typically stored in a refrigerator to maintain its stability . This compound is known for its unique cyclobutane ring structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor containing a leaving group.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is a valuable tool in scientific research due to its unique structure and reactivity. It is used in:

Mechanism of Action

The mechanism of action of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on GABA receptors, modulating their activity and influencing neurotransmission. The compound’s effects are mediated through binding to these receptors, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its ability to mimic GABA and interact with GABA receptors makes it particularly valuable in neurological research.

Properties

IUPAC Name

methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFMSHLXCSNVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630907-39-9
Record name Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride
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